molecular formula C11H7F2NO B6366459 6-(2,3-Difluorophenyl)-2-hydroxypyridine, 95% CAS No. 1111110-46-3

6-(2,3-Difluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6366459
CAS RN: 1111110-46-3
M. Wt: 207.18 g/mol
InChI Key: QWCVFGKJRUHPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Difluorophenyl)-2-hydroxypyridine (6-(2,3-DFPH)) is an organic compound with a molecular formula of C7H5F2NO2. It is a white crystalline solid with a melting point of 131-133 °C. 6-(2,3-DFPH) is a derivative of pyridine and is used in various scientific research applications due to its unique properties.

Mechanism of Action

6-(2,3-DFPH) acts as a nucleophilic reagent in organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon and carbon-nitrogen bonds. It can also act as an oxidizing agent in certain reactions.
Biochemical and Physiological Effects
6-(2,3-DFPH) is not known to have any biochemical or physiological effects. It is not metabolized in the body and does not interact with any cellular targets.

Advantages and Limitations for Lab Experiments

The main advantage of 6-(2,3-DFPH) for lab experiments is its high reactivity and low toxicity. It is highly soluble in organic solvents, making it easy to use in a variety of reactions. However, 6-(2,3-DFPH) has a relatively low boiling point, making it difficult to use in high-temperature reactions.

Future Directions

There are several potential future directions for the use of 6-(2,3-DFPH) in scientific research. It could be used as a catalyst in the synthesis of other organic compounds, such as heterocyclic compounds and pharmaceuticals. It could also be used in the synthesis of new drugs and drug delivery systems. Additionally, it could be used in the synthesis of new catalysts and materials for energy storage and conversion. Finally, 6-(2,3-DFPH) could be used in the development of new analytical methods for the detection and quantification of various compounds.

Synthesis Methods

6-(2,3-DFPH) can be synthesized by the reaction of 2,3-difluorobenzaldehyde and hydroxylamine hydrochloride in aqueous acetic acid. The reaction is carried out in a sealed tube at room temperature for 12 hours. The product is then isolated by crystallization and purified by recrystallization from ethanol.

Scientific Research Applications

6-(2,3-DFPH) has been used in scientific research for its unique properties. It has been used as a reagent in various organic reactions, such as the synthesis of pyridines, pyrrolidines, and other heterocyclic compounds. It has also been used as a catalyst in the synthesis of imidazolines and imidazoles. In addition, 6-(2,3-DFPH) has been used in the synthesis of novel drugs and pharmaceuticals.

properties

IUPAC Name

6-(2,3-difluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-4-1-3-7(11(8)13)9-5-2-6-10(15)14-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCVFGKJRUHPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682719
Record name 6-(2,3-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111110-46-3
Record name 6-(2,3-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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